Diethyl (4-chlorophenyl)boronate Diethyl (4-chlorophenyl)boronate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15967362
InChI: InChI=1S/C10H14BClO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H14BClO2
Molecular Weight: 212.48 g/mol

Diethyl (4-chlorophenyl)boronate

CAS No.:

Cat. No.: VC15967362

Molecular Formula: C10H14BClO2

Molecular Weight: 212.48 g/mol

* For research use only. Not for human or veterinary use.

Diethyl (4-chlorophenyl)boronate -

Specification

Molecular Formula C10H14BClO2
Molecular Weight 212.48 g/mol
IUPAC Name (4-chlorophenyl)-diethoxyborane
Standard InChI InChI=1S/C10H14BClO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3
Standard InChI Key QMIRWVNERCHMJH-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=C(C=C1)Cl)(OCC)OCC

Introduction

Chemical Structure and Fundamental Properties

Diethyl (4-chlorophenyl)boronate (C10_{10}H12_{12}BClO2_2) consists of a boron atom bonded to two ethoxy groups and a 4-chlorophenyl ring. The boron center adopts a trigonal planar geometry, typical of sp2^2-hybridized boronic esters. The electronegative chlorine substituent on the phenyl ring influences the compound’s electronic properties, enhancing its reactivity in electrophilic substitution reactions .

Key Physical Properties (Theorized)

PropertyValue
Molecular Weight218.47 g/mol
Boiling Point~180–200°C (extrapolated)
Density1.10–1.15 g/cm3^3
SolubilityMiscible in THF, DCM, ethanol

These estimates derive from comparisons to structurally similar boronic esters, such as those described in the synthesis of dimethyl terephthalate and boronic esters from waste PET . The chlorine atom’s presence likely increases the compound’s stability against hydrolysis compared to non-halogenated analogs.

Synthesis and Manufacturing

Primary Synthetic Routes

While no direct synthesis of diethyl (4-chlorophenyl)boronate is documented in the provided sources, its preparation can be inferred from methods used for analogous boronic esters. A plausible route involves the transesterification of 4-chlorophenylboronic acid with ethanol under acidic or metal-free conditions:

4-ClC6H4B(OH)2+2CH3CH2OH4-ClC6H4B(OCH2CH3)2+2H2O\text{4-ClC}_6\text{H}_4\text{B(OH)}_2 + 2 \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{4-ClC}_6\text{H}_4\text{B(OCH}_2\text{CH}_3\text{)}_2 + 2 \text{H}_2\text{O}

This reaction aligns with green chemistry principles highlighted in recent work on converting polyethylene terephthalate (PET) into boronic esters under solvent-free, metal-free conditions . The use of cesium carbonate as a base, as seen in the coupling of 4-chlorobromobenzene with diethyl malonate , could similarly facilitate this transformation.

Optimization Considerations

  • Temperature: Reactions typically proceed at 80–120°C to ensure complete esterification without decomposition .

  • Catalysts: Metal-free systems avoid contamination, critical for pharmaceutical applications .

  • Yield: Analogous syntheses report yields of 75–85% under optimized conditions .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Diethyl (4-chlorophenyl)boronate serves as a coupling partner in Suzuki-Miyaura reactions, enabling the construction of biaryl structures. For example, reacting it with aryl halides in the presence of palladium catalysts yields substituted biphenyls:

4-ClC6H4B(OEt)2+Ar-XPd(0)4-ClC6H4-Ar+B(OEt)2X\text{4-ClC}_6\text{H}_4\text{B(OEt)}_2 + \text{Ar-X} \xrightarrow{\text{Pd(0)}} \text{4-ClC}_6\text{H}_4\text{-Ar} + \text{B(OEt)}_2\text{X}

This methodology is pivotal in synthesizing pharmaceuticals and agrochemicals, where the chlorine substituent can act as a directing group or be further functionalized .

Asymmetric Catalysis

The compound’s boron center can participate in asymmetric Michael additions, forming carbon-heteroatom bonds with high enantioselectivity. Such reactions are foundational in producing chiral intermediates for bioactive molecules .

Recent Advances and Future Directions

Sustainable Synthesis

The Royal Society of Chemistry’s work on PET upcycling demonstrates the potential for synthesizing boronic esters from waste materials . Adapting these methods to diethyl (4-chlorophenyl)boronate could reduce reliance on petroleum-derived precursors.

Pharmaceutical Applications

Ongoing research into boron-containing drugs (e.g., protease inhibitors) highlights this compound’s potential as a building block for antiviral and anticancer agents .

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